molecular formula C19H19N5O2 B5510131 N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide

N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5510131
M. Wt: 349.4 g/mol
InChI Key: UWTZHCLXZBAQKZ-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including ring closure, Suzuki coupling, hydrolysis, and amidation reactions. The synthesis process is characterized by the formation of the imidazo[1,2-a]pyridine core, followed by subsequent functionalization at specific positions to introduce the desired substituents. These steps are crucial for obtaining the final compound with the correct stereochemistry and functional groups (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Crystallographic analysis through X-ray diffraction provides detailed insights into the conformation and stereochemistry of the compound. Theoretical calculations, such as density functional theory (DFT), further validate the structural data obtained from experimental methods, ensuring the accuracy of the molecular structure (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and tautomerization, leading to diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents, which can be tailored to achieve specific chemical transformations (Pan et al., 2010).

Scientific Research Applications

DNA Recognition and Gene Expression Control

Research has highlighted the design, synthesis, and biophysical characteristics of compounds related to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide, demonstrating their potential in targeting specific DNA sequences. These compounds, particularly those containing pyrrole and imidazole units, can form stacked dimers that target the minor groove of DNA. This ability allows them to control gene expression by specifically binding to DNA sequences, making them potent candidates for treating diseases like cancer. The research by Chavda et al. (2010) discusses polyamides that can be programmed to target A/T and T/A base pairs indiscriminately, with synthetic analogs showing high specificity for G/C rich sequences (Chavda et al., 2010).

Enhancing Cellular Uptake

Modifications to the structure of polyamides related to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl}imidazo[1,2-a]pyridine-6-carboxamide have been explored to improve their cellular uptake and biological activity. Meier et al. (2012) demonstrated that introducing a simple aryl group at the γ-aminobutyric acid turn unit of pyrrole–imidazole hairpin polyamides can significantly enhance their potency by improving nuclear uptake. This approach can be generalized to enhance the uptake of all tested polyamides, although effects on the upper limit of polyamide nuclear accumulation may vary (Meier et al., 2012).

Medicinal Chemistry Strategies

Medicinal chemistry strategies to avoid rapid metabolism by enzymes such as aldehyde oxidase (AO) have been investigated for compounds similar to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl}imidazo[1,2-a]pyridine-6-carboxamide. Linton et al. (2011) described efforts to reduce AO-mediated oxidation, which is crucial for enhancing the stability and efficacy of potential drug candidates. By modifying the heterocycle or blocking reactive sites, they were able to reduce AO metabolism, providing insights that could benefit drug discovery programs focused on imidazo[1,2-a]pyrimidine derivatives (Linton et al., 2011).

properties

IUPAC Name

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-4-2-16(22-18)13-24(11-14-5-7-20-8-6-14)19(26)15-1-3-17-21-9-10-23(17)12-15/h1,3,5-10,12,16H,2,4,11,13H2,(H,22,25)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTZHCLXZBAQKZ-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(2S)-5-Oxopyrrolidin-2-YL]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyridine-6-carboxamide

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